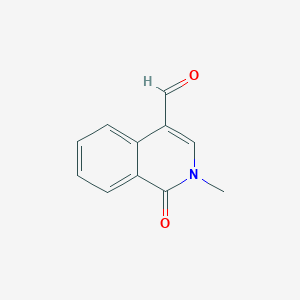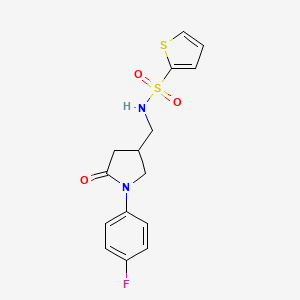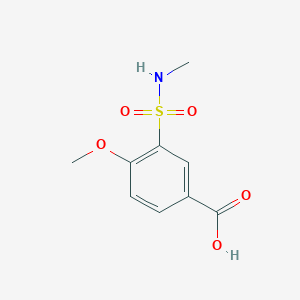![molecular formula C20H12N4O6 B2662836 9-[(2,4-dinitrophenyl)hydrazinylidene]fluorene-1-carboxylic Acid CAS No. 326013-13-2](/img/structure/B2662836.png)
9-[(2,4-dinitrophenyl)hydrazinylidene]fluorene-1-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for “9-[(2,4-dinitrophenyl)hydrazinylidene]fluorene-1-carboxylic Acid” are not available, it’s worth noting that hydrazones derived from α-dicarbonyl compounds have practical significance and are often used as substrates in the synthesis of heterocyclic structures .科学的研究の応用
Organosolubility and Optical Transparency
A study by Zhang et al. (2010) focused on novel polyimides derived from a spiro(fluorene-9,9′-xanthene) skeleton bis(ether amine) monomer, emphasizing its organosolubility and optical transparency. These polyimides demonstrated excellent solubility in organic solvents, such as N-methyl-2-pyrrolidone, N,N-dimethylacetamide, and m-cresol, and could form transparent, flexible, and strong films. The films showcased low moisture absorption and dielectric constants, alongside high thermal stability and glass transition temperatures, indicating their potential for various scientific and industrial applications (Shujiang Zhang et al., 2010).
Intramolecular C-H Activation
Zhao et al. (2007) explored a palladium migration process involving intramolecular C-H activation to prepare derivatives of fluoren-9-one and xanthen-9-one. This synthesis involved a dual mechanism, incorporating both palladium migration and C-H activation, potentially proceeding through an organopalladium(IV) hydride intermediate. The process presents a novel approach for synthesizing biologically interesting compounds, showcasing the chemical versatility of fluorene derivatives (Jian Zhao et al., 2007).
Acid-Triggered Fluorophore Switch
Wang et al. (2005) synthesized a series of 9-(cycloheptatrienylidene)fluorene derivatives demonstrating acid-triggered "switch on" fluorescence. These derivatives were shown to be acid-sensing fluorophores, useful as indicators in acidic environments. The study highlights the potential of fluorene derivatives in developing fluorescent sensors for pH and other analytes, contributing to fields such as environmental monitoring and diagnostic assays (Zixing Wang et al., 2005).
Thermodynamic Properties
Oliveira et al. (2013) conducted a combined experimental and computational thermodynamic study on fluorene-9-methanol and fluorene-9-carboxylic acid. This work involved measuring standard molar enthalpies of formation, entropies of sublimation and vaporization, and Gibbs energy of formation. The detailed thermodynamic characterization of these fluorene derivatives provides essential data for their application in material science and chemical engineering, underlining their stability and reactivity (J. A. Oliveira et al., 2013).
Fluorescent pH Sensor
Yang et al. (2013) designed and synthesized a heteroatom-containing organic fluorophore, demonstrating aggregation-induced emission (AIE) and reversible protonation-deprotonation induced emission switching. This fluorophore acts as a fluorescent pH sensor in both solution and solid state, showcasing the potential of fluorene derivatives in sensor technology, particularly for detecting acidic and basic organic vapors (Zhiyong Yang et al., 2013).
特性
IUPAC Name |
(9E)-9-[(2,4-dinitrophenyl)hydrazinylidene]fluorene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O6/c25-20(26)15-7-3-6-13-12-4-1-2-5-14(12)19(18(13)15)22-21-16-9-8-11(23(27)28)10-17(16)24(29)30/h1-10,21H,(H,25,26)/b22-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYAUGMNUBQGBT-ZBJSNUHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C3=C(/C2=N/NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4-dimethyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2662753.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2662754.png)
![(2S)-2-[(2-Methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2662755.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)



![(4-Methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2662766.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2662767.png)
![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid](/img/structure/B2662768.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2662769.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2662770.png)


